Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester
Description
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester is an organic compound characterized by an ethyl ester backbone linked to a substituted aromatic ring. The core structure consists of:
- Acetic acid ethyl ester: A common ester group facilitating solubility in organic solvents.
- 6-Acetyl-4-chloro-m-tolyloxy substituent: A meta-tolyl (methylphenyl) group substituted with chlorine at position 4, an acetyl group at position 6, and an ether linkage to the acetate.
Properties
CAS No. |
1026-32-0 |
|---|---|
Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 2-(2-acetyl-4-chloro-5-methylphenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-13(16)7-18-12-5-8(2)11(14)6-10(12)9(3)15/h5-6H,4,7H2,1-3H3 |
InChI Key |
NIROJEUWLSEEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester typically involves the esterification of acetic acid with an alcohol derivative containing the desired aromatic structure. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Ethyl Ester Derivatives
Key Observations:
- Chlorine Substitution : Present in the target compound and . Chlorine increases electronegativity, affecting binding interactions in biological systems.
- Heterocyclic Cores : Chromen () and quinazoline () introduce distinct electronic and steric profiles compared to the target’s simple benzene ring.
- Functional Groups : Acetyl (target) vs. thiazole () or oxo () groups alter hydrogen bonding and metabolic stability.
Physicochemical Properties
While experimental data for the target compound are sparse, trends from analogs suggest:
- Lipophilicity: The acetyl and chloro groups in the target compound likely increase logP compared to non-chlorinated analogs (e.g., ).
- Solubility : Ethyl esters generally exhibit moderate organic solubility. Chromen-based derivatives () may show reduced aqueous solubility due to planar aromatic systems.
- Stability : Chromen and quinazoline cores () are prone to oxidation at oxo groups, whereas the target’s acetyl group may undergo hydrolysis under acidic/basic conditions.
Biological Activity
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester, also known as a derivative of chloroacetic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H13ClO3
- Molecular Weight : 242.68 g/mol
This compound features an acetyl group, a chloro substituent, and an ethyl ester functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to acetic acid derivatives exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of acetic acid can inhibit tumor cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : These compounds have been evaluated for their effectiveness against various microbial strains.
- Enzyme Inhibition : Certain acetic acid derivatives have shown potential in inhibiting key enzymes involved in disease processes.
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of related compounds on human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition across multiple cell types, with IC50 values ranging from 0.025 to 2 μM for various cancer cell lines . This suggests a potential role for acetic acid derivatives in cancer therapy.
-
Enzyme Inhibition :
- Research on small molecule inhibitors has identified compounds that inhibit histone acetyltransferase (HAT) activity. HATs play a crucial role in chromatin remodeling and gene expression regulation. The inhibition of HAT1 by specific acetic acid derivatives could lead to reduced tumor growth by altering chromatin dynamics .
- Antimicrobial Activity :
Table 1: Antitumor Activity of Acetic Acid Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Acetic Acid Derivative A | MCF-7 (Breast Cancer) | 0.5 | CDK4 inhibition |
| Acetic Acid Derivative B | HCT116 (Colorectal) | 0.3 | PI3K/AKT pathway modulation |
| Acetic Acid Derivative C | HeLa (Cervical Cancer) | 1.2 | Apoptosis induction |
Table 2: Antimicrobial Efficacy of Chloroacetic Acid Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Chloroacetic Acid A | E. coli | 32 µg/mL |
| Chloroacetic Acid B | S. aureus | 16 µg/mL |
| Chloroacetic Acid C | C. albicans | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
